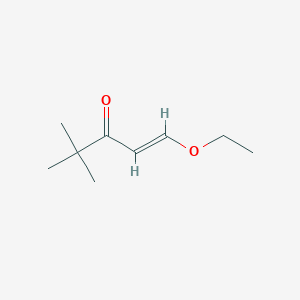

1-Ethoxy-4,4-dimethylpent-1-EN-3-one

Description

Historical Context of Enone Synthesis and Reactivity

The study of enones is deeply rooted in the history of organic chemistry, with many foundational reactions being developed for their synthesis and transformation.

Synthesis:

The synthesis of enones has been a central theme in organic chemistry for over a century. Several classic reactions are cornerstones of enone synthesis:

Aldol (B89426) Condensation: This reaction, one of the fundamental carbon-carbon bond-forming reactions, often produces β-hydroxy carbonyl compounds that can be readily dehydrated to yield α,β-unsaturated aldehydes and ketones (enones). libretexts.org

Knoevenagel Condensation: A modification of the aldol condensation, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base, often leading to the formation of a conjugated enone. taylorandfrancis.com

Robinson Annulation: Discovered by Robert Robinson in 1935, this powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring, a common motif in many natural products. wikipedia.orgchemistrylearner.comaakash.ac.in The product of a Robinson annulation is a substituted cyclohexenone. chemistrylearner.comscienceinfo.com

Reactivity:

The reactivity of enones is dominated by their two electrophilic sites. The competition between nucleophilic attack at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition) is a key aspect of their chemistry. libretexts.org

Michael Addition: Discovered by Arthur Michael in 1887, this reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgresearchgate.netthieme.de This reaction is a versatile method for forming carbon-carbon bonds. byjus.com The nature of the nucleophile often determines the regioselectivity of the addition, with "soft" nucleophiles generally favoring 1,4-addition and "hard" nucleophiles favoring 1,2-addition.

Scope and Research Focus on 1-Ethoxy-4,4-dimethylpent-1-EN-3-one and its Analogues

While specific research on this compound is not prominent, its structure suggests several potential areas of academic and synthetic interest. The interplay of the vinylogous ester and the sterically demanding tert-butyl group could lead to unique reactivity and applications.

Potential Research Areas:

Stereoselective Reactions: The steric bulk of the tert-butyl group could be exploited to control the stereochemistry of additions to the carbonyl group or the double bond. This could be valuable in the synthesis of chiral molecules.

Novel Reaction Methodologies: The electronic and steric properties of this enone could make it an interesting substrate for testing new synthetic methods. For example, its behavior in asymmetric catalysis or organocatalysis could be a fruitful area of investigation.

Synthesis of Complex Molecules: Functionalized enones are valuable building blocks in the synthesis of natural products and pharmaceuticals. uic.edu The specific substitution pattern of this compound could make it a precursor to highly substituted and sterically congested molecular architectures. The enone moiety is a common structural motif in biologically active compounds. uic.edu

Polymer Chemistry: Due to their extended conjugation, α,β-unsaturated carbonyls are susceptible to polymerization. wikipedia.org The specific substituents on this enone could influence the properties of resulting polymers.

Table 2: Physicochemical Properties of this compound (Calculated)

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E)-1-ethoxy-4,4-dimethylpent-1-en-3-one |

InChI |

InChI=1S/C9H16O2/c1-5-11-7-6-8(10)9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |

InChI Key |

LCPLSWIBXMHUHR-VOTSOKGWSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C(C)(C)C |

Canonical SMILES |

CCOC=CC(=O)C(C)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Ethoxy 4,4 Dimethylpent 1 En 3 One Derivatives

Tandem and Cascade Reactions Involving the Enone System

Tandem and cascade reactions are powerful synthetic tools. While it is plausible that 1-Ethoxy-4,4-dimethylpent-1-en-3-one could participate in such reaction sequences, for instance, a Michael addition followed by an intramolecular cyclization, there are no specific studies or examples in the literature to draw upon for a detailed discussion.

Studies on Stereochemical Control in Reactions

Stereochemical control is a critical aspect of modern organic synthesis. Research on the diastereoselective or enantioselective reactions of this compound, which would provide the necessary data for a comprehensive analysis of stereochemical control, has not been published. While studies on related bicyclic systems exist, direct extrapolation of these findings to an acyclic system without experimental validation would be speculative.

Due to the lack of specific research data for this compound, the generation of an article with the requested level of detail, including data tables and in-depth research findings for each specified subsection, is not possible.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 1 Ethoxy 4,4 Dimethylpent 1 En 3 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 1-Ethoxy-4,4-dimethylpent-1-en-3-one. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the vinyl protons would appear as doublets in the olefinic region. Due to the influence of the ethoxy group, the proton on the α-carbon (C2) would be expected to resonate at a higher chemical shift (further downfield) compared to the proton on the β-carbon (C1). The coupling constant between these two protons would be indicative of their cis or trans relationship. For instance, typical ¹H NMR chemical shifts for ethyl vinyl ketone show vinyl protons in the range of 5.8 to 6.4 ppm. chemicalbook.comrsc.org The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. A prominent singlet in the upfield region would correspond to the nine equivalent protons of the bulky tert-butyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon (C3) would be the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm for conjugated ketones. nih.gov The olefinic carbons (C1 and C2) would resonate in the vinylic region, with the carbon attached to the oxygen of the ethoxy group (C1) appearing at a higher chemical shift. The carbons of the ethoxy and tert-butyl groups would have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl H (on C1) | 6.5 - 7.0 | Doublet |

| Vinyl H (on C2) | 5.5 - 6.0 | Doublet |

| Methylene (-OCH2CH3) | 3.8 - 4.2 | Quartet |

| Methyl (-OCH2CH3) | 1.2 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Carbonyl C=O) | 195 - 205 |

| C1 (Vinyl C-O) | 140 - 150 |

| C2 (Vinyl C-C=O) | 110 - 120 |

| Methylene (-OCH2CH3) | 60 - 70 |

| C4 (Quaternary C) | 40 - 50 |

| tert-Butyl (-C(CH3)3) | 25 - 35 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ. edinst.com An IR-active mode requires a change in the dipole moment of the molecule, while a Raman-active mode requires a change in its polarizability. ksu.edu.sasmacgigworld.com

The IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to conjugation with the carbon-carbon double bond, this band is expected to appear at a lower wavenumber, typically in the range of 1650-1685 cm⁻¹, compared to a non-conjugated ketone. Another key feature would be the stretching vibration of the C=C double bond of the enone system, which would likely appear in the region of 1600-1640 cm⁻¹. The C-O stretching of the vinyl ether moiety would also give rise to a strong band, typically observed between 1200 and 1275 cm⁻¹. The C-H stretching vibrations of the vinyl, ethoxy, and tert-butyl groups would be observed in the region of 2850-3100 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, as this bond is generally more polarizable and thus gives a stronger Raman signal. ksu.edu.sa The symmetric vibrations of the tert-butyl group would also be expected to be prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations, it is possible to gain insights into the different conformational isomers of the molecule and their relative populations.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1650 - 1685 | Strong | Medium |

| C=C | Stretch | 1600 - 1640 | Medium | Strong |

| C-O (Vinyl Ether) | Stretch | 1200 - 1275 | Strong | Weak |

| C-H (Vinyl) | Stretch | 3000 - 3100 | Medium | Medium |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of this molecule would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for both ketones and ethers. wikipedia.orgmiamioh.edu For the ketone functional group, cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon of the tert-butyl group would be a favorable process, leading to the formation of a stable tert-butyl cation and an acylium ion. For the vinyl ether moiety, alpha-cleavage could occur at the bond between the oxygen and the methylene group of the ethoxy substituent.

Another expected fragmentation pathway is the McLafferty rearrangement, which can occur in molecules containing a carbonyl group and a γ-hydrogen. However, in this compound, the absence of γ-hydrogens on the tert-butyl side makes this rearrangement impossible from that side. Fragmentation of the vinyl ether part could also lead to characteristic ions. nih.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 99 | [M - C(CH₃)₃]⁺ | Alpha-cleavage at the ketone |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of molecules like this compound. bhu.ac.in These computational methods can provide valuable insights that complement experimental data.

Density Functional Theory (DFT) Studies on Conformational Preferences

The presence of single bonds in this compound allows for the existence of different conformational isomers. DFT calculations can be employed to determine the relative energies of these conformers and thus predict the most stable geometry of the molecule. The rotational barriers around the C-C and C-O single bonds can be calculated to understand the flexibility of the molecule. The planarity of the enone system is a key factor influencing its electronic properties, and DFT can accurately predict the dihedral angles within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. physchemres.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich vinyl ether moiety, while the LUMO is likely to be centered on the electron-deficient enone system. The distribution of these orbitals can be visualized using molecular modeling software. A smaller HOMO-LUMO gap would suggest a higher reactivity, particularly towards nucleophilic attack at the β-carbon of the enone and electrophilic attack at the α-carbon of the vinyl ether. These computational predictions are invaluable for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Synthetic Applications and Chemical Transformations of 1 Ethoxy 4,4 Dimethylpent 1 En 3 One in Target Synthesis

Utilization as a Versatile Synthon in Organic Synthesis

β-Alkoxy enones, such as 1-ethoxy-4,4-dimethylpent-1-en-3-one, are recognized as versatile synthons in organic chemistry. Their electron-rich nature, a consequence of the alkoxy group, facilitates a range of chemical transformations. These compounds can act as CCC bis-electrophiles, making them ideal candidates for reactions with various nucleophiles to construct more complex molecular architectures.

Recent studies have highlighted an innovative approach to amine conjugation using β-alkoxy enones. This method demonstrates high specificity for primary amines under neutral pH and at room temperature, without the need for metal catalysts. The reaction is notably clean, producing ethanol as the only byproduct, which is advantageous for applications in biological systems. The resulting conjugates exhibit significant stability, underscoring the potential of this class of compounds in bioconjugation, protein modification, and drug development. cell.com

The reactivity of the vinyl ether component also contributes to its synthetic utility. Vinyl ethers are known to participate in various organic reactions, including cycloadditions and polymerizations, further expanding the range of possible transformations.

Pathways to Derivatized Enone Compounds

The enone backbone of this compound serves as a scaffold for the synthesis of a variety of derivatized compounds, including heterocyclic systems and polyfunctionalized molecules.

β-Alkoxy enones are valuable precursors for the synthesis of heterocyclic compounds. One notable application is in the copper-catalyzed reaction with diazo compounds to form 2,3-dihydrofurans. nih.gov In these reactions, the electron-rich carbonyl oxygen of the β-alkoxy enone facilitates an electrophilic attack by a copper-carbenoid, leading to the formation of a carbonyl ylide which then undergoes a 1,5-electrocyclization to yield the dihydrofuran ring system. nih.gov

Furthermore, β-alkoxyvinyl carbonyl compounds are employed in reactions with NCN-binucleophiles to synthesize functionalized pyrimidines. bioorganica.com.ua These pyrimidine derivatives are of significant interest as building blocks for the discovery of new pharmaceuticals. bioorganica.com.ua

A specific example of a complex heterocyclic system derived from a related structure involves the molybdenum-mediated synthesis of 6-ethoxy- nih.govbioorganica.com.uaresearchgate.netrsc.orgnih.govpentathiepino[6,7-a]indolizines. Although the starting material is not identical, this synthesis highlights the role of the ethoxy substituent in the formation of intricate heterocyclic frameworks.

The vinyl ether functionality within this compound opens avenues for the generation of polyfunctionalized molecules. Vinyl ethers are known to undergo post-polymerization modifications, allowing for the introduction of various functional groups. This is often achieved through efficient "click" chemistry reactions like thiol-ene and copper(I)-catalyzed alkyne-azide cycloaddition. While this has been demonstrated on polymeric backbones, the underlying reactivity is applicable to smaller molecules.

The ability to introduce diverse functional groups such as halogenomethyl, amino, and carbonate side-groups through reactions of the vinyl ether moiety allows for the tailoring of molecular properties for specific applications. This versatility is crucial in materials science and medicinal chemistry for creating molecules with desired characteristics.

Development of Catalytic Systems Employing or Modifying Enone Structures

The enone structure is a common motif in molecules used in catalytic systems. For instance, chiral primary amine salts have been shown to catalyze the highly enantioselective epoxidation of cyclic enones. organic-chemistry.org These catalysts operate through the formation of an iminium ion intermediate, which activates the enone for nucleophilic attack.

In the context of β-alkoxy enones, copper catalysts, such as Cu(acac)₂, have been effectively used to promote the reaction with dimethyl diazomalonate to synthesize 2,3-dihydrofurans. nih.gov The development of catalytic systems that can selectively perform α-addition of alcohols to alkynones to produce α-alkoxy enones is another area of active research. researchgate.net

Furthermore, the oxidation of α,β-enones to 1,4-enediones can be achieved using catalytic methods, for example, with Pd(OH)₂ on carbon. researchgate.net These catalytic transformations highlight the importance of the enone functional group in designing and developing new synthetic methodologies.

Future Perspectives and Research Trajectories for 1 Ethoxy 4,4 Dimethylpent 1 En 3 One Chemistry

Innovations in Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes to 1-Ethoxy-4,4-dimethylpent-1-en-3-one is a primary research objective. Future methodologies will likely focus on atom economy, the use of renewable resources, and the reduction of hazardous waste.

One promising approach involves the adaptation of green condensation reactions. For instance, a sustainable Claisen-Schmidt or Knoevenagel condensation could be envisioned. nrochemistry.comorganic-chemistry.org In a hypothetical sustainable synthesis, pivaldehyde (2,2-dimethylpropanal) could react with an appropriate three-carbon building block under environmentally friendly conditions. The use of water as a solvent and a biodegradable catalyst, such as choline hydroxide, would align with the principles of green chemistry. nrochemistry.com

Another avenue of exploration is the development of catalytic aerobic oxidation methods. These reactions utilize molecular oxygen as the ultimate oxidant, producing water as the only byproduct. nrochemistry.com Future research could focus on designing a selective catalyst for the oxidation of a suitable precursor, such as 1-ethoxy-4,4-dimethylpent-1-en-3-ol, to the desired enone.

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. wikipedia.orgresearchgate.net The use of enzymes, such as ene-reductases or lipases, could be investigated for the stereoselective synthesis of this compound or its chiral derivatives. nih.govresearchgate.net This approach would not only be environmentally friendly but also provide access to enantiomerically pure compounds with potential applications in pharmaceuticals and agrochemicals.

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Green Condensation | Use of water as solvent, biodegradable catalysts. nrochemistry.com | Reduced environmental impact, lower cost. | Development of highly selective and recyclable catalysts. |

| Catalytic Aerobic Oxidation | Utilizes O2 as the oxidant. nrochemistry.com | Atom economy, water as the only byproduct. | Design of robust and selective oxidation catalysts. |

| Biocatalysis | Employs enzymes for synthesis. wikipedia.orgresearchgate.net | High selectivity, mild reaction conditions. | Discovery and engineering of enzymes for the target molecule. |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The unique combination of an enol ether and an α,β-unsaturated ketone in this compound opens up a wide range of possibilities for exploring novel reactivity patterns and developing new catalytic cycles.

The enone moiety is a classic Michael acceptor, and future research will undoubtedly explore its reactivity with a variety of nucleophiles. mdpi.commdpi.comorganic-chemistry.org Of particular interest is the development of asymmetric Michael additions to introduce chirality into the molecule. Organocatalysis, using chiral amines or phosphoric acids, could be a powerful tool in this regard. nih.gov

The enol ether functionality, on the other hand, can act as a nucleophile in various reactions. thieme-connect.deyoutube.comyoutube.com The interplay between the nucleophilic character of the enol ether and the electrophilic character of the enone could lead to novel intramolecular reactions. For example, a catalyzed intramolecular Nazarov-type cyclization could potentially be developed to synthesize functionalized cyclopentenones. nrochemistry.comorganic-chemistry.orgwikipedia.org

Furthermore, the dienophilic nature of the α,β-unsaturated system suggests its use in cycloaddition reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, could be a promising avenue for the synthesis of complex polycyclic structures. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org The enol ether moiety could also participate in [4+2] cycloadditions, acting as the diene component.

| Reaction Type | Functional Group Involved | Potential Products | Catalytic Approach |

| Asymmetric Michael Addition | α,β-Unsaturated Ketone | Chiral β-functionalized ketones | Organocatalysis, Metal Catalysis |

| Nazarov-type Cyclization | Enol Ether and Ketone | Functionalized cyclopentenones | Lewis or Brønsted Acid Catalysis |

| Pauson-Khand Reaction | Alkene of the Enone | Polycyclic cyclopentenones | Transition Metal Catalysis |

| [4+2] Cycloaddition | Enol Ether (as diene) | Substituted cyclohexene derivatives | Thermal or Lewis Acid Catalysis |

Interdisciplinary Research Integrating Advanced Computational Design

The integration of advanced computational chemistry will be instrumental in accelerating the discovery and development of new reactions and catalysts for this compound. nih.govnih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the reactivity of the molecule. uni-regensburg.denih.govacs.org For instance, DFT studies could help in understanding the regioselectivity and stereoselectivity of nucleophilic additions to the enone system or the feasibility of proposed catalytic cycles. nih.gov This theoretical insight can guide experimental efforts and reduce the amount of trial-and-error in the laboratory.

In silico design of catalysts is another area with immense potential. core.ac.uksemanticscholar.org By modeling the transition states of key reaction steps, it is possible to design catalysts that are specifically tailored to promote a desired transformation. nih.govbakerlab.org For example, computational screening of different catalyst scaffolds could identify promising candidates for the asymmetric Michael addition to this compound.

Molecular dynamics simulations can provide insights into the conformational behavior of the molecule and its interactions with catalysts and solvents. nih.gov This information is crucial for understanding the factors that control reactivity and selectivity. By combining computational and experimental approaches, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its application in various fields.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction. uni-regensburg.denih.gov | Understanding of reaction pathways and selectivities. |

| In Silico Catalyst Design | Design of new catalysts for specific reactions. core.ac.uksemanticscholar.org | Identification of promising catalyst candidates. |

| Molecular Dynamics (MD) | Study of conformational dynamics and interactions. nih.gov | Insight into factors controlling reactivity and selectivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethoxy-4,4-dimethylpent-1-en-3-one, and what critical parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between pinacolone (4,4-dimethylpentan-3-one) and an ethoxy-substituted benzaldehyde. Critical parameters include:

- Catalyst selection : Alkaline conditions (e.g., NaOH or KOH in ethanol) promote aldol condensation and dehydration .

- Solvent and temperature : Polar aprotic solvents (e.g., ethanol) at reflux (~80°C) enhance reaction efficiency and yield .

- Purification : Column chromatography or recrystallization is essential to isolate the enone product from unreacted starting materials .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR confirms the enone’s α,β-unsaturated system (δ 6.5–7.5 ppm for vinyl protons) and ethoxy group (δ 1.3–1.5 ppm for CH3). 13C NMR identifies carbonyl (δ ~200 ppm) and quaternary carbons .

- IR spectroscopy : Strong C=O stretch (~1670 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

Q. What are the key structural features of this compound that influence its chemical reactivity?

- Methodological Answer :

- Enone system : The α,β-unsaturated ketone undergoes conjugate additions (e.g., Michael additions) and Diels-Alder reactions. Steric hindrance from 4,4-dimethyl groups may direct regioselectivity .

- Ethoxy substituent : Electron-donating effects stabilize the carbonyl group, altering electrophilicity and reaction rates compared to non-ethoxy analogs .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during the synthesis of this compound?

- Methodological Answer :

- Reaction conditions : Strong bases (e.g., NaOH) favor the thermodynamically stable E-isomer by promoting keto-enol tautomerism .

- Solvent polarity : Non-polar solvents (e.g., toluene) reduce solvation effects, favoring the E-configuration due to steric repulsion between substituents .

- Catalytic additives : Lewis acids (e.g., BF3·Et2O) can stabilize transition states to selectively form Z-isomers, though this requires further optimization .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in different chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, LUMO localization on the β-carbon indicates susceptibility to nucleophilic addition .

- Molecular Dynamics (MD) : Simulates solvent effects on conformation and reactivity, such as ethoxy group solvation in polar solvents .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate NMR/IR with X-ray crystallography to confirm structural assignments .

- Error analysis : Check for impurities (e.g., unreacted aldehyde) via HPLC or GC-MS. Adjust computational models to include solvent effects or relativistic corrections .

- Collaborative validation : Compare results with independent labs or databases (e.g., PubChem) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.